molecular formula C11H13NO2 B8748136 N-Methyl-4-oxo-4-phenylbutanamide

N-Methyl-4-oxo-4-phenylbutanamide

Cat. No.: B8748136
M. Wt: 191.23 g/mol
InChI Key: NLWSHDPTGPTIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-oxo-4-phenylbutanamide is a substituted butanamide featuring a methyl group on the nitrogen atom and a 4-oxo-4-phenyl moiety. Its structure comprises a phenyl ring conjugated to a ketone group at the fourth carbon of the butanamide backbone, with a methyl substituent on the amide nitrogen.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C11H13NO2/c1-12-11(14)8-7-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

NLWSHDPTGPTIIU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-Methyl-4-oxo-4-phenylbutanamide and its analogs:

Compound Name Molecular Formula Molar Mass N-Substituents Key Functional Groups Reference
This compound C₁₁H₁₃NO₂ 191.23 Methyl 4-oxo, phenyl -
N-Methoxy-N-methyl-4-oxo-4-phenylbutanamide C₁₂H₁₅NO₃ 221.26 Methoxy, Methyl 4-oxo, phenyl
N-Benzyl-4-oxo-4-phenylbutanamide C₁₇H₁₅NO₂ 265.31 Benzyl 4-oxo, phenyl
N-(4-Amino-2-methylphenethyl)-N-methyl-... C₂₀H₂₁N₃O₂ 335.40 Methyl, Phenethyl 4-oxo, quinoline, amino

Key Observations:

  • N-Methoxy-N-methyl-4-oxo-4-phenylbutanamide (): The addition of a methoxy group increases molar mass by 30.03 g/mol compared to the N-methyl variant. This substituent likely enhances polarity and solubility in polar solvents .
  • N-Benzyl Derivatives (): The benzyl group introduces steric bulk and aromaticity, which may influence binding affinity in biological systems. For example, N-benzyl-4-oxo-4-phenylbutanamide has a molar mass of 265.31 g/mol, significantly higher than the N-methyl analog .
  • Quinoline-Based Analog (): The incorporation of a quinoline ring and phenethylamine substituent (C₂₀H₂₁N₃O₂) demonstrates how extended aromatic systems and amino groups alter molecular weight and reactivity .

Physicochemical and Functional Properties

  • Melting Points: The quinoline derivative () exhibits a melting point of 127–128°C, suggesting higher crystallinity due to aromatic stacking .
  • Spectroscopic Data: The quinoline analog’s ¹H-NMR (DMSO-d₆) shows aromatic proton signals at δ 6.23–8.08 ppm, while the benzyl derivative’s HRMS (ESI) confirms a molecular ion at m/z 251.1068 .
  • Reactivity: Methoxy and benzyl substituents may alter hydrolysis rates compared to the simpler N-methyl group, as electron-donating groups stabilize the amide bond.

Research Implications

  • Drug Design: Bulky N-substituents (e.g., benzyl) could enhance target selectivity but may reduce bioavailability due to increased lipophilicity .
  • Synthetic Chemistry: Hydrogenation and protective group strategies () are critical for optimizing yields in complex amide syntheses .

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